molecular formula C18H17ClN4O2S3 B14976384 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide

Cat. No.: B14976384
M. Wt: 453.0 g/mol
InChI Key: KNVUUYICRIXCSQ-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide features a fused thiazolo[4,5-d]pyrimidine core with multiple functional groups:

  • A 4-chlorophenyl substituent at position 2.
  • Thioxo groups at positions 2 and 3.
  • A cyclopentylacetamide moiety linked via a thioether bond at position 4.

This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C18H17ClN4O2S3

Molecular Weight

453.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C18H17ClN4O2S3/c19-10-5-7-12(8-6-10)23-15-14(28-18(23)26)16(25)22-17(21-15)27-9-13(24)20-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,20,24)(H,21,22,25)

InChI Key

KNVUUYICRIXCSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamide Moiety

Compound A :

2-((3-(4-Chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide

  • Difference : The acetamide is substituted with a 3-fluorophenyl group instead of cyclopentyl.
Compound B :

N-Butyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]thio}-N-ethylacetamide

  • Difference : The phenyl group has an ethoxy substituent (vs. chloro), and the acetamide is N-butyl-N-ethyl .
  • Impact : The ethoxy group improves solubility via polar interactions, while the branched alkyl chains (butyl/ethyl) may enhance membrane permeability but reduce target specificity .

Core Structure Modifications

Compound C :

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

  • Difference: Incorporates a methylthieno-pyrimidine extension and a coumarin-derived hydroxy group.
  • Impact : The extended aromatic system may improve UV-vis detection properties but could complicate synthetic scalability .

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group increases logP compared to ethoxy or fluorophenyl analogs, favoring blood-brain barrier penetration but risking toxicity .
  • Steric Effects : The cyclopentyl group balances bulkiness and flexibility, unlike rigid aromatic substituents in Compounds A and C, which may hinder binding to deep protein pockets .

Research Implications

While biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Optimized Solubility : The cyclopentylacetamide moiety could offer a middle ground between the hydrophobicity of aryl groups and the polarity of ethoxy substituents.

Synthetic Challenges : Multi-step alkylation/condensation reactions may limit scalability compared to analogs with straightforward acetamide coupling .

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